N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Description
N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity
N-(4-isopropylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 354.43 g/mol
The compound features a complex heterocyclic framework that includes both pyrazolo and thiazolo moieties, which are known for their diverse biological activities.
Research into the biological activity of this compound indicates that it may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways. For example, it may affect dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis which is a target for immunosuppressive drugs .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring is often linked to enhanced antimicrobial efficacy .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | DHODH inhibitor | |
Antioxidant Activity | Moderate antioxidant effect | |
Antimicrobial Activity | Effective against several bacterial strains |
Case Study 1: Dihydroorotate Dehydrogenase Inhibition
A study evaluated the compound's ability to inhibit DHODH in vitro. The results indicated that it significantly reduced enzyme activity compared to control groups. This inhibition was associated with a decrease in cell proliferation in cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related pyrazole derivatives. The results showed that these compounds exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-15(2)16-8-10-17(11-9-16)26-21(30)12-19-14-32-24-27-22-20(23(31)28(19)24)13-25-29(22)18-6-4-3-5-7-18/h3-11,13,15,19H,12,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZTPVNDGRWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.